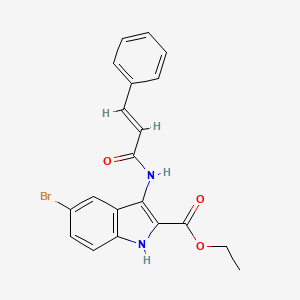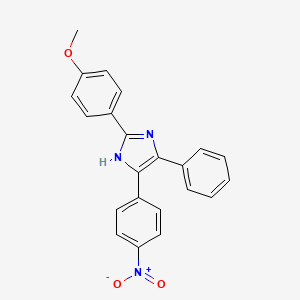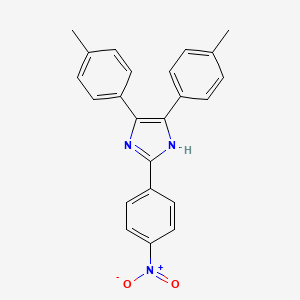![molecular formula C20H16Cl2N2O4S B3453989 2-chloro-N-(4-chlorophenyl)-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B3453989.png)
2-chloro-N-(4-chlorophenyl)-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide
Descripción general
Descripción
2-chloro-N-(4-chlorophenyl)-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide, also known as MK-2206, is a potent and selective inhibitor of Akt, a protein kinase involved in cell survival and proliferation pathways. Akt is often overexpressed in cancer cells, making it an attractive target for cancer therapy. MK-2206 has been extensively studied for its potential as an anticancer agent.
Mecanismo De Acción
2-chloro-N-(4-chlorophenyl)-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide is a selective inhibitor of Akt, a protein kinase involved in cell survival and proliferation pathways. Akt is often overexpressed in cancer cells, making it an attractive target for cancer therapy. By inhibiting Akt, this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, it can induce apoptosis and inhibit cell growth and proliferation. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body). In addition, this compound has been shown to have anti-inflammatory effects and to improve glucose metabolism in diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-(4-chlorophenyl)-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of Akt, making it a valuable tool for studying the role of Akt in cancer and other diseases. It has also been extensively studied in preclinical and clinical settings, providing a wealth of data on its safety and efficacy. However, there are also limitations to using this compound in lab experiments. It is a complex molecule that requires multiple steps to synthesize, which can make it difficult and time-consuming to produce. In addition, it is a relatively expensive compound, which may limit its use in some labs.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-(4-chlorophenyl)-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide. One area of interest is in combination therapy, where this compound is used in conjunction with other anticancer agents to enhance their efficacy. Another area of interest is in developing new Akt inhibitors with improved potency and selectivity. Finally, there is interest in exploring the potential of this compound in treating other diseases, such as diabetes and inflammation.
Aplicaciones Científicas De Investigación
2-chloro-N-(4-chlorophenyl)-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. In preclinical studies, this compound has been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and gemcitabine. Clinical trials have also been conducted to evaluate the safety and efficacy of this compound in cancer patients.
Propiedades
IUPAC Name |
2-chloro-N-(4-chlorophenyl)-5-[(2-methoxyphenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O4S/c1-28-19-5-3-2-4-18(19)24-29(26,27)15-10-11-17(22)16(12-15)20(25)23-14-8-6-13(21)7-9-14/h2-12,24H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWUXQFYIYVNCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[(2,2,4,7-tetramethyl-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide](/img/structure/B3453918.png)
![2-(4-chlorophenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B3453926.png)



![4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]phenol](/img/structure/B3453943.png)
![4-[(2,3-di-2-pyridinyl-6-quinoxalinyl)oxy]aniline](/img/structure/B3453956.png)
![4-({[3-(anilinocarbonyl)-4-bromophenyl]sulfonyl}amino)benzoic acid](/img/structure/B3453965.png)
![3-[(4-methylbenzoyl)amino]phenyl 3-(4-morpholinylsulfonyl)benzoate](/img/structure/B3453975.png)
![4-({4-chloro-3-[(diethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B3453980.png)
![4-nitrophenyl 3-[(diethylamino)sulfonyl]-4-methylbenzoate](/img/structure/B3453995.png)

![4,4'-oxybis[N-(2-methylphenyl)benzenesulfonamide]](/img/structure/B3454006.png)